molecular formula C38H30N3P B3156414 1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine CAS No. 828927-96-4

1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine

Cat. No. B3156414
CAS RN: 828927-96-4
M. Wt: 559.6 g/mol
InChI Key: HCEVCINOBTVHOF-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine is a useful research compound. Its molecular formula is C38H30N3P and its molecular weight is 559.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Catalysis

(R,R)-PINAP: is a chiral phosphine ligand that plays a pivotal role in asymmetric catalysis. Its enantiopure form enables selective transformations in chemical reactions. Researchers have harnessed its stereochemical properties to catalyze a wide range of reactions, including hydrogenations, cross-couplings, and cycloadditions .

properties

IUPAC Name

4-(2-diphenylphosphanylnaphthalen-1-yl)-N-[(1R)-1-phenylethyl]phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30N3P/c1-27(28-15-5-2-6-16-28)39-38-34-24-14-13-23-33(34)37(40-41-38)36-32-22-12-11-17-29(32)25-26-35(36)42(30-18-7-3-8-19-30)31-20-9-4-10-21-31/h2-27H,1H3,(H,39,41)/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEVCINOBTVHOF-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30N3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine
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1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine
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1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine
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1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine
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1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine
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1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine

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